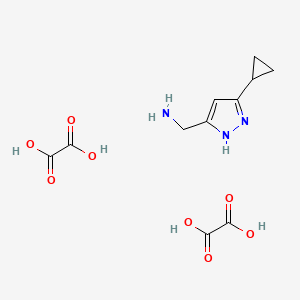

![molecular formula C6H10N4O B2453795 3-甲基-1-[(1H-吡唑-3-基)甲基]脲 CAS No. 1546298-90-1](/img/structure/B2453795.png)

3-甲基-1-[(1H-吡唑-3-基)甲基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

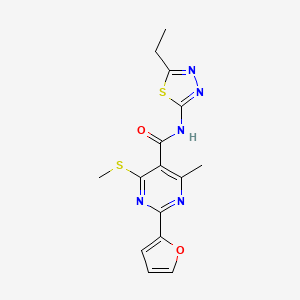

3-Methyl-1-[(1H-pyrazol-3-yl)methyl]urea (3MP) is an organic compound with a wide range of applications in the medical and scientific fields. It is a structural analog of pyrazole, a five-member ring with two nitrogen atoms, and is used as a precursor for the synthesis of various drugs. 3MP has been studied extensively in the past few decades, and its unique properties make it a valuable tool for scientists and medical researchers.

科学研究应用

水凝胶形态和流变调控

已经探索了3-甲基-1-[(1H-吡唑-3-基)甲基]脲衍生物的水凝胶形成能力,这些凝胶的凝胶化和物理性质受到各种阴离子的影响。这种特性允许调节凝胶的形态和流变性质,为材料科学中需要特定凝胶特性的潜在应用提供了可能。Lloyd和Steed(2011)的研究表明,可以使用不同的酸来调节凝胶的弹性储存模量,突出了该材料在从药物传递系统到组织工程支架等潜在应用中的多功能性(Lloyd & Steed, 2011)。

溶解性和抑制活性增强

已合成了3-甲基-1-[(1H-吡唑-3-基)甲基]脲的衍生物,旨在增强其溶解性和对特定酶的抑制活性。D’yachenko等人(2019)合成了一系列化合物,显示出显著的对人类可溶性环氧化物水解酶的抑制活性,具有显著的水溶性。这些生物活性和溶解性特性的增强表明这些衍生物可能进一步用于治疗应用,特别是在开发具有改进药代动力学特性的新药物方面(D’yachenko等人,2019)。

新型抗菌剂

对吡唑衍生物的研究,包括与3-甲基-1-[(1H-吡唑-3-基)甲基]脲相关的研究,已经确定了其作为抗菌剂的潜在应用。Grillot等人(2014)发现了第二代氨基苯并咪唑脲,显示出广谱的革兰氏阳性抗菌活性,而不形成活性代谢物,表明在治疗用途上具有更安全的特性。这一发现指向了这些化合物在对抗细菌感染方面的潜在用途,特别是那些对当前抗生素产生抗药性的细菌(Grillot et al., 2014)。

抗肿瘤和抗真菌潜力

对3-甲基-1-[(1H-吡唑-3-基)甲基]脲衍生物的探索已经延伸到抗肿瘤和抗真菌应用领域。Thomas等人(2019)合成了吡唑衍生物,由于其电子结构和物理化学性质,表现出作为抗肿瘤剂的潜力。对接研究表明,这些化合物可能对抗参与癌症进展的特定酶,为癌症治疗的新途径提供了可能(Thomas et al., 2019)。

作用机制

Target of Action

It’s worth noting that pyrazole derivatives have been shown to exhibit a wide range of biological activities . They have been found to be cytotoxic to several human cell lines and are key structural motifs in several drugs currently on the market .

Mode of Action

Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . In one study, a derivative proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells . Autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .

Biochemical Pathways

Pyrazole derivatives have been associated with a wide variety of biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of death was p53-mediated apoptosis .

Action Environment

The synthesis of some pyrazole derivatives has been achieved at room temperature , suggesting that the compound may be stable under normal environmental conditions.

属性

IUPAC Name |

1-methyl-3-(1H-pyrazol-5-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-7-6(11)8-4-5-2-3-9-10-5/h2-3H,4H2,1H3,(H,9,10)(H2,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJIYFYAPGYWPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC1=CC=NN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453714.png)

![1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2453725.png)

![1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453726.png)

![6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2453730.png)

![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2453731.png)